Azepane-4-thiolhydrochloride
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Overview
Description
Azepane-4-thiolhydrochloride is a seven-membered heterocyclic compound containing a nitrogen atom and a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Azepane-4-thiolhydrochloride typically involves the cyclization of appropriate precursors. One common method includes the alkylation, substitution, reduction, and chlorination of cycloheximide . The reaction conditions are generally mild, and the process can be optimized for high yield and purity.
Industrial Production Methods
For industrial production, the synthesis of this compound can be scaled up using similar methods. The process involves the use of readily available raw materials and straightforward reaction steps, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Azepane-4-thiolhydrochloride undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The nitrogen atom in the azepane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions include various azepane derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Azepane-4-thiolhydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: This compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Azepane-4-thiolhydrochloride involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of enzyme activity and signaling pathways. This interaction is crucial in its role as an enzyme inhibitor and in drug development .
Comparison with Similar Compounds
Similar Compounds
Azepane: A seven-membered ring containing a nitrogen atom.
Oxepane: A seven-membered ring containing an oxygen atom.
Uniqueness
Azepane-4-thiolhydrochloride is unique due to the presence of both a nitrogen atom and a thiol group in its structure. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C6H14ClNS |
---|---|
Molecular Weight |
167.70 g/mol |
IUPAC Name |
azepane-4-thiol;hydrochloride |
InChI |
InChI=1S/C6H13NS.ClH/c8-6-2-1-4-7-5-3-6;/h6-8H,1-5H2;1H |
InChI Key |
MBYJXOMPVGNUKO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCNC1)S.Cl |
Origin of Product |
United States |
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